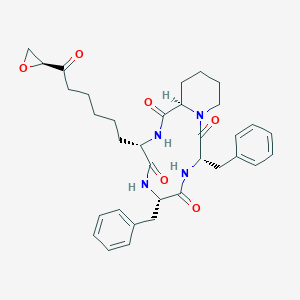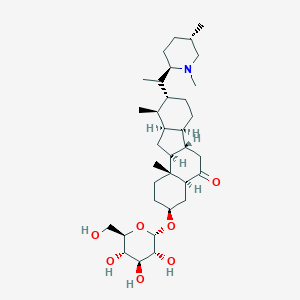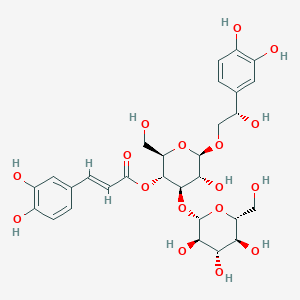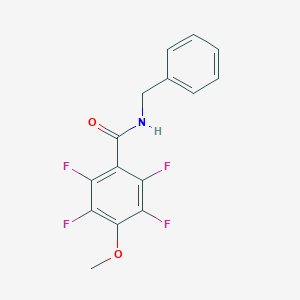![molecular formula C19H29N3O2 B236559 N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide](/img/structure/B236559.png)
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMPP and is synthesized through a complex chemical process. In
作用機序
The mechanism of action of DMPP is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. DMPP has been shown to activate the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in regulating inflammation and immune responses. DMPP also activates the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
DMPP has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. DMPP has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, DMPP has been shown to induce cell death in cancer cells and inhibit the growth of tumors in animal models of cancer.
実験室実験の利点と制限
DMPP has several advantages for use in lab experiments. It is a potent compound that can be used at low concentrations, making it cost-effective. DMPP is also relatively stable and can be stored for long periods without degradation. However, DMPP has some limitations for use in lab experiments. It is a complex compound that requires specialized equipment and expertise for synthesis. Additionally, DMPP can be toxic at high concentrations, making it important to use appropriate safety measures when handling this compound.
将来の方向性
There are several future directions for research on DMPP. One area of interest is the development of novel DMPP derivatives with improved pharmacological properties. Another area of interest is the investigation of DMPP's potential use in the treatment of other neurodegenerative disorders, such as Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of DMPP and its potential use in cancer therapy.
Conclusion:
In conclusion, N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide is a complex compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPP has been shown to have anti-inflammatory, analgesic, and neuroprotective properties and has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Additionally, DMPP has been studied for its role in cancer therapy. While DMPP has several advantages for use in lab experiments, it also has some limitations that must be considered. Further research is needed to fully understand the potential of DMPP for therapeutic applications.
合成法
The synthesis of DMPP involves a multi-step process that includes the reaction of piperazine with 4-chloro-2,2-dimethylbutanoic acid to form the intermediate product, 4-(2,2-dimethylpropanoyl)piperazine. This intermediate product is then reacted with 4-aminophenyl-2-methylpropanoic acid to form the final product, N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide. The synthesis of DMPP requires specialized equipment and expertise, making it a challenging process.
科学的研究の応用
DMPP has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. DMPP has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Additionally, DMPP has been investigated for its role in cancer therapy due to its ability to induce cell death in cancer cells.
特性
製品名 |
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide |
|---|---|
分子式 |
C19H29N3O2 |
分子量 |
331.5 g/mol |
IUPAC名 |
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C19H29N3O2/c1-14(2)17(23)20-15-6-8-16(9-7-15)21-10-12-22(13-11-21)18(24)19(3,4)5/h6-9,14H,10-13H2,1-5H3,(H,20,23) |
InChIキー |
AOJFVYQUXBJPOV-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)(C)C |
正規SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B236481.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B236488.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylpropanamide](/img/structure/B236491.png)
![2-(4-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B236492.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B236509.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-ethoxybenzamide](/img/structure/B236514.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B236523.png)





